3-Methylisoquinolin-7-ol
Overview
Description
3-Methylisoquinolin-7-ol, also known as MIQ, is a naturally occurring alkaloid found in a variety of plants, including the opium poppy (Papaver somniferum). It is a member of the isoquinoline alkaloid family and is structurally related to other compounds such as morphine and codeine. MIQ has been shown to possess a variety of biological activities, including analgesic, anti-inflammatory, antidiabetic, and neuroprotective properties. In recent years, MIQ has become an important tool for scientists and researchers as it can be used to study a wide range of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a significant class of natural compounds known for their diverse biological activities. “3-Methylisoquinolin-7-ol” can serve as a precursor in the synthesis of these alkaloids. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a key area of research due to their use as components of anti-cancer, anti-malarial, and other drugs .
Catalyst-free Processes in Water
The compound’s potential in facilitating catalyst-free synthetic processes in water is noteworthy. This approach aligns with the green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. Such processes are particularly valuable in the pharmaceutical industry, where the demand for sustainable production methods is increasing .
Isoquinolinium Salts and Dyes Industry
Research into the synthesis of isoquinolinium salts, which are derived from isoquinoline compounds like “3-Methylisoquinolin-7-ol,” is likely to attract attention due to their application in the dyes industry. These salts are used for their coloring properties and stability .
Anticancer and Antioxidant Activities
Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anticancer and antioxidant properties. “3-Methylisoquinolin-7-ol” can be a key intermediate in the synthesis of compounds that target these activities, contributing to the development of new therapeutic agents .
Anti-inflammatory and Antimicrobial Applications
The structural motif of isoquinoline is integral to compounds with anti-inflammatory and antimicrobial effects. As such, “3-Methylisoquinolin-7-ol” could play a role in the synthesis of new molecules aimed at treating conditions related to inflammation and microbial infections .
properties
IUPAC Name |
3-methylisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGJQKHZPXWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490691 | |
Record name | 3-Methylisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinolin-7-ol | |
CAS RN |
63485-73-4 | |
Record name | 3-Methylisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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